molecular formula C25H25N3O5S B4638824 2-{[N-(methylsulfonyl)-N-(4-phenoxyphenyl)glycyl]amino}-N-(prop-2-en-1-yl)benzamide

2-{[N-(methylsulfonyl)-N-(4-phenoxyphenyl)glycyl]amino}-N-(prop-2-en-1-yl)benzamide

Cat. No.: B4638824
M. Wt: 479.5 g/mol
InChI Key: FIFUTTHZAJZMKS-UHFFFAOYSA-N
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Description

2-{[N-(methylsulfonyl)-N-(4-phenoxyphenyl)glycyl]amino}-N-(prop-2-en-1-yl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzamide core, a phenoxyphenyl group, and a methylsulfonyl group. Its chemical properties make it a subject of interest for researchers in chemistry, biology, and medicine.

Mechanism of Action

Without specific information about the biological activity of this compound, it’s difficult to speculate about its mechanism of action .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[N-(methylsulfonyl)-N-(4-phenoxyphenyl)glycyl]amino}-N-(prop-2-en-1-yl)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process may include:

    Formation of the Benzamide Core: This step involves the reaction of benzoyl chloride with an appropriate amine under controlled conditions.

    Introduction of the Phenoxyphenyl Group: This can be achieved through a nucleophilic substitution reaction, where a phenoxyphenyl halide reacts with the benzamide intermediate.

    Addition of the Methylsulfonyl Group: This step involves the reaction of the intermediate with methylsulfonyl chloride in the presence of a base.

    Final Assembly: The final compound is formed by coupling the intermediate with an appropriate glycine derivative under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-{[N-(methylsulfonyl)-N-(4-phenoxyphenyl)glycyl]amino}-N-(prop-2-en-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The phenoxyphenyl group can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

2-{[N-(methylsulfonyl)-N-(4-phenoxyphenyl)glycyl]amino}-N-(prop-2-en-1-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • **2-{[N-(methylsulfonyl)-N-(4-phenoxyphenyl)glycyl]amino}-N-(prop-2-en-1-yl)benzamide shares structural similarities with other benzamide derivatives, such as N-(4-phenoxyphenyl)-N-methylsulfonylglycine and N-(prop-2-en-1-yl)benzamide.
  • Unique Features: The presence of both the phenoxyphenyl and methylsulfonyl groups in the same molecule makes it unique compared to other benzamide derivatives.

Uniqueness

The combination of these functional groups imparts unique chemical properties to the compound, such as increased stability and specific reactivity patterns. These features make it a valuable compound for various scientific research applications.

Properties

IUPAC Name

2-[[2-(N-methylsulfonyl-4-phenoxyanilino)acetyl]amino]-N-prop-2-enylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O5S/c1-3-17-26-25(30)22-11-7-8-12-23(22)27-24(29)18-28(34(2,31)32)19-13-15-21(16-14-19)33-20-9-5-4-6-10-20/h3-16H,1,17-18H2,2H3,(H,26,30)(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIFUTTHZAJZMKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC(=O)NC1=CC=CC=C1C(=O)NCC=C)C2=CC=C(C=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-{[N-(methylsulfonyl)-N-(4-phenoxyphenyl)glycyl]amino}-N-(prop-2-en-1-yl)benzamide
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2-{[N-(methylsulfonyl)-N-(4-phenoxyphenyl)glycyl]amino}-N-(prop-2-en-1-yl)benzamide
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2-{[N-(methylsulfonyl)-N-(4-phenoxyphenyl)glycyl]amino}-N-(prop-2-en-1-yl)benzamide

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